molecular formula C12H15NO B13646334 1-O-tolyl-piperidin-2-one

1-O-tolyl-piperidin-2-one

Cat. No.: B13646334
M. Wt: 189.25 g/mol
InChI Key: PBOLKRGXHHGIGF-UHFFFAOYSA-N
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Description

1-O-tolyl-piperidin-2-one is a synthetic organic compound featuring a piperidin-2-one core substituted with an ortho-tolyl (2-methylphenyl) group. Piperidine derivatives are a cornerstone in medicinal chemistry and drug discovery due to their wide range of biological activities. As a heterocyclic amine, this compound serves as a valuable building block (synthon) for the synthesis of more complex molecules for pharmaceutical and chemical research . Piperidine rings are fundamental structural components found in numerous FDA-approved drugs and are frequently investigated for their potential biological properties . Research into piperidine derivatives has shown that these compounds can exhibit diverse pharmacological activities. While the specific profile of this compound requires further investigation, analogous structures have been studied for applications as antimicrobial agents , anticancer therapies , and other targeted biological functions. The piperidine nucleus is a privileged structure in drug discovery, and its incorporation into novel chemical entities is an active area of research for developing new therapeutic agents . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(2-methylphenyl)piperidin-2-one

InChI

InChI=1S/C12H15NO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

PBOLKRGXHHGIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCCCC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-O-tolyl-piperidin-2-one

General Synthetic Approaches

The synthesis of this compound typically involves constructing the piperidin-2-one ring followed by functionalization at the nitrogen with the tolyl substituent. The key synthetic strategies include:

Specific Synthetic Routes

Preparation via N-Hydroxy-cyclopentyl Imine and p-Toluenesulfonyl Chloride

A patented method for preparing 2-piperidone derivatives (which can be adapted for this compound) involves:

  • Starting materials: N-hydroxy-cyclopentyl imine mixed with acetone, cooled to 0-5°C.
  • Base addition: Mixing with 25% (w/w) inorganic alkali aqueous solution.
  • Substitution reaction: Gradual addition of p-toluenesulfonyl chloride at room temperature for 10-12 hours.
  • Neutralization: Reaction with concentrated ammonia to adjust pH to 8-10.
  • Extraction and purification: Removal of salts, solvent extraction, drying, and vacuum distillation at 5-10 mmHg and 130-150°C to yield >98% pure 2-piperidone.

This method is notable for its mild conditions and high purity product, and the p-tolyl group can be introduced via the p-toluenesulfonyl chloride reagent or subsequent N-arylation steps.

Palladium-Catalyzed Aza-Michael-Michael Annulation

An advanced synthetic approach involves:

  • Palladium-catalyzed aza-Michael reaction of α,β-unsaturated amides with Michael acceptors.
  • Followed by intramolecular Michael cyclization using potassium tert-butoxide to form the piperidin-2-one ring.
  • This method proceeds under mild conditions without strong bases like n-butyllithium.
  • The resulting piperidin-2-ones can be functionalized at nitrogen, for example, by N-arylation to introduce the tolyl group.

Though powerful and versatile, this method has been reported primarily by Ihara’s group and involves careful control of catalytic conditions.

[4+2] Cycloaddition Approaches
  • One-pot synthesis of piperidin-2-ones via [4+2] cycloaddition reactions has been developed.
  • This method allows the construction of the piperidinone ring with substituents, including aryl groups like tolyl, at the nitrogen.
  • The reaction typically involves dienes and dienophiles designed to yield the piperidinone scaffold in high diastereoselectivity.
  • Subsequent functional group manipulation can introduce or modify the tolyl substituent.
N-Arylation via Nucleophilic Substitution
  • Direct N-arylation of piperidin-2-one can be achieved by reacting the piperidinone with aryl halides or sulfonyl chlorides bearing the tolyl group.
  • For example, reaction of piperidin-2-one with p-toluenesulfonyl chloride under basic conditions yields N-(p-tolylsulfonyl)piperidin-2-one intermediates.
  • These intermediates can be further manipulated to yield this compound or derivatives thereof.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
N-Hydroxy-cyclopentyl imine + p-Toluenesulfonyl chloride N-hydroxy-cyclopentyl imine, acetone, p-toluenesulfonyl chloride, base, ammonia Mild conditions, high purity (>98%) Multi-step, requires careful pH control
Palladium-catalyzed Aza-Michael-Michael annulation Pd(PhCN)2Cl2 catalyst, α,β-unsaturated amide, Michael acceptor, KOtBu Mild, avoids strong bases, versatile Limited reports, catalyst cost
[4+2] Cycloaddition Dienes, dienophiles, one-pot conditions One-pot, stereoselective Substrate scope limited
N-Arylation via nucleophilic substitution Piperidin-2-one, p-toluenesulfonyl chloride, base Direct N-substitution Requires sulfonyl intermediates

Analytical and Research Data

  • The purity of this compound prepared by the N-hydroxy-cyclopentyl imine method can reach >98% as determined by gas-phase analysis.
  • Reaction times vary from 10 to 12 hours at room temperature for substitution steps.
  • Vacuum distillation under 5-10 mmHg at 130-150°C is effective for product isolation.
  • Palladium-catalyzed methods yield moderate to good yields (~50-70%) depending on substrate and conditions.
  • Stereochemical outcomes and diastereoselectivities are important in cycloaddition routes, with some methods providing excellent control.

Chemical Reactions Analysis

Types of Reactions: 1-O-tolyl-piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tolyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-O-tolyl-piperidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-tolyl-piperidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The piperidine ring and the tolyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, ring size, ketone position, and functional group interactions using analogs from the evidence.

Substituent Effects
Compound Name CAS Number Substituent Key Properties/Effects Reference
1-(2-Chloroethyl)pyrrolidin-2-one 51333-90-5 2-Chloroethyl Electron-withdrawing Cl enhances reactivity; flexible alkyl chain may reduce steric hindrance .
1-(Trimethylsilyl)piperidine-2-one 3553-93-3 Trimethylsilyl High lipophilicity improves membrane permeability; silicon group increases thermal stability .
1-O-Tolyl-piperidin-2-one* Not available O-Tolyl Aromaticity may enable π-π stacking interactions; methyl group enhances lipophilicity vs. unsubstituted phenyl.

Inferences :

  • Unlike the trimethylsilyl group in 1-(Trimethylsilyl)piperidine-2-one, the O-tolyl substituent lacks extreme hydrophobicity but may offer better metabolic stability .
Ring Size and Ketone Position
Compound Name Ring Size Ketone Position Structural Implications Reference
1-(2-Chloroethyl)pyrrolidin-2-one 5-membered 2 Higher ring strain may increase reactivity; smaller ring limits conformational flexibility .
1-Methyl-2-(1-tosyl-1H-benzimidazol-2-yl)piperidin-4-one 6-membered 4 4-one position reduces steric hindrance near substituents; benzimidazole-tosyl group adds steric bulk and hydrogen-bonding potential .
This compound* 6-membered 2 2-one position places ketone adjacent to substituent, potentially influencing electronic interactions.

Inferences :

  • The 6-membered ring in this compound offers greater conformational flexibility compared to pyrrolidin-2-one derivatives, possibly enhancing binding to biological targets.
  • The 2-one position places the ketone closer to the O-tolyl group, which may stabilize the molecule via intramolecular interactions or alter tautomerization behavior compared to 4-one analogs .
Functional Group Interactions
Compound Name Functional Groups Potential Interactions Reference
6-(Thiophen-2-yl)pyridazin-3(2H)-one Thiophene, pyridazinone Thiophene sulfur participates in hydrophobic interactions; pyridazinone enables hydrogen bonding .
This compound* Piperidinone, O-tolyl Piperidinone’s amide bond supports hydrogen bonding; O-tolyl enables π-π stacking and moderate lipophilicity.

Inferences :

  • Unlike thiophene-containing analogs, the O-tolyl group in this compound lacks sulfur-based interactions but may engage in aromatic stacking, a critical feature in receptor-ligand binding .

Data Tables for Key Analogs

Table 1: Structural and Commercial Details
Compound Name CAS Number Molecular Formula Purity Commercial Availability (from Evidence)
1-(2-Chloroethyl)pyrrolidin-2-one 51333-90-5 C₆H₁₀ClNO 95+% 5g
1-(Trimethylsilyl)piperidine-2-one 3553-93-3 C₈H₁₅NOSi 100% Safety data available
1-Methyl-2-(1-tosyl-benzimidazol-2-yl)piperidin-4-one 1542131-24-7 C₂₁H₂₁N₃O₃S Not specified Enquiry-based (Hairui Chemical)
Table 2: Inferred Pharmacological Properties
Compound Name Likely Solubility Predicted Bioactivity
This compound* Moderate (DMSO) Potential CNS activity due to lactam structure and lipophilicity.
1-(2-Chloroethyl)pyrrolidin-2-one Low (aqueous) Alkylating agent candidate; possible cytotoxicity .
1-(Trimethylsilyl)piperidine-2-one Very low (aqueous) Silicon group may confer stability in metabolic pathways .

Q & A

Q. How can contradictory results in the biological activity of this compound analogs be systematically analyzed?

  • Methodological Answer : Perform meta-analysis of published data to identify confounding variables (e.g., cell line differences). Use machine learning (e.g., Random Forest) to correlate structural features with activity. Validate hypotheses via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design .

Data Reporting and Ethical Considerations

  • Guidance : Always cite primary sources (e.g., SHELXL , PubChem ) and avoid non-peer-reviewed data. For structural data, deposit coordinates in the Cambridge Structural Database . Adhere to ethical guidelines for biological studies, including proper controls and reproducibility standards .

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